Cas no 1451392-95-2 (2-Chloro-6-fluoro-3-formylphenylboronic acid)
2-Chloro-6-fluoro-3-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-fluoro-3-formylphenylboronic acid
- (2-Chloro-6-fluoro-3-formylphenyl)boronic acid
- BC001795
- Z1330
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- MDL: MFCD11856014
- Inchi: 1S/C7H5BClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3,12-13H
- InChI Key: CXODBVFZNUCJEW-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CC=C(C=1B(O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Topological Polar Surface Area: 57.5
2-Chloro-6-fluoro-3-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C990490-2.5g |
2-Chloro-6-fluoro-3-formylphenylboronic acid |
1451392-95-2 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | C990490-5g |
2-Chloro-6-fluoro-3-formylphenylboronic acid |
1451392-95-2 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | C990490-25g |
2-Chloro-6-fluoro-3-formylphenylboronic acid |
1451392-95-2 | 25g |
$ 80.00 | 2022-06-06 | ||
| Matrix Scientific | 209711-1g |
(2-Chloro-6-fluoro-3-formylphenyl)boronic acid |
1451392-95-2 | 1g |
$833.00 | 2023-09-10 | ||
| Matrix Scientific | 209711-25g |
(2-Chloro-6-fluoro-3-formylphenyl)boronic acid |
1451392-95-2 | 25g |
$3616.00 | 2023-09-10 | ||
| abcr | AB515450-1 g |
2-Chloro-6-fluoro-3-formylphenylboronic acid |
1451392-95-2 | 1g |
€221.70 | 2023-04-18 | ||
| abcr | AB515450-5 g |
2-Chloro-6-fluoro-3-formylphenylboronic acid |
1451392-95-2 | 5g |
€662.10 | 2023-04-18 | ||
| abcr | AB515450-1g |
2-Chloro-6-fluoro-3-formylphenylboronic acid; . |
1451392-95-2 | 1g |
€204.90 | 2025-04-20 | ||
| abcr | AB515450-5g |
2-Chloro-6-fluoro-3-formylphenylboronic acid; . |
1451392-95-2 | 5g |
€595.40 | 2025-04-20 | ||
| Ambeed | A260697-1g |
(2-Chloro-6-fluoro-3-formylphenyl)boronic acid |
1451392-95-2 | 98+% | 1g |
$153.0 | 2024-04-23 |
2-Chloro-6-fluoro-3-formylphenylboronic acid Suppliers
2-Chloro-6-fluoro-3-formylphenylboronic acid Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Chloro-6-fluoro-3-formylphenylboronic acid
Introduction to 2-Chloro-6-fluoro-3-formylphenylboronic acid (CAS No. 1451392-95-2)
2-Chloro-6-fluoro-3-formylphenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1451392-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is characterized by its unique structural features, including a chloro substituent at the 2-position, a fluoro group at the 6-position, and a formyl group at the 3-position of the phenyl ring. These functional groups contribute to its reactivity and make it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The significance of 2-Chloro-6-fluoro-3-formylphenylboronic acid lies in its applications as a building block for the synthesis of more complex molecules. Boronic acids are widely used in medicinal chemistry due to their ability to participate in palladium-catalyzed coupling reactions, which are essential for constructing carbon-carbon bonds in drug molecules. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound's versatility, allowing for further functionalization and diversification of molecular structures.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic properties. The fluorine atom at the 6-position of 2-Chloro-6-fluoro-3-formylphenylboronic acid contributes to these desirable characteristics, making it an attractive candidate for use in drug discovery programs. Additionally, the formyl group provides a site for further derivatization, enabling the synthesis of carboxylic acids, esters, or amides through oxidation or reduction reactions.
One of the most compelling applications of 2-Chloro-6-fluoro-3-formylphenylboronic acid is in the field of anticancer research. Boron-containing compounds have shown promise as therapeutic agents due to their ability to interact with biological targets in unique ways. For instance, boron neutron capture therapy (BNCT) relies on boronated molecules to selectively target cancer cells. The structural features of 2-Chloro-6-fluoro-3-formylphenylboronic acid make it a potential precursor for developing novel boron-containing drugs that could be utilized in such therapies.
Furthermore, the compound has found utility in materials science, particularly in the synthesis of organic electronic materials. Fluorinated aromatic compounds are known for their high charge carrier mobility and thermal stability, which are critical properties for organic semiconductors and light-emitting diodes (OLEDs). The incorporation of 2-Chloro-6-fluoro-3-formylphenylboronic acid into these materials can enhance their performance by improving their electronic properties and resistance to degradation.
The synthesis of 2-Chloro-6-fluoro-3-formylphenylboronic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation, fluorination, and formylation reactions, which are carefully optimized to ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is often employed to introduce new functional groups while maintaining regioselectivity.
In academic research, 2-Chloro-6-fluoro-3-formylphenylboronic acid has been employed as a substrate for studying reaction mechanisms and developing new synthetic methodologies. For example, researchers have investigated its reactivity in Suzuki-Miyaura couplings with various aryl halides and alkynes to explore patterns of regioselectivity and chemoselectivity. These studies contribute valuable insights into how functional groups influence reaction outcomes, which can be translated into more efficient synthetic strategies.
The pharmaceutical industry has also leveraged 2-Chloro-6-fluoro-3-formylphenylboronic acid in the discovery and development of novel therapeutic agents. Its structural framework allows for rapid diversification through combinatorial chemistry approaches, enabling medicinal chemists to screen large libraries of derivatives for biological activity. This has led to several promising candidates entering preclinical testing for various diseases, including oncology and infectious disorders.
From a computational chemistry perspective, 2-Chloro-6-fluoro-3-formylphenylboronic acid serves as an interesting model system for studying molecular interactions. Advanced computational methods such as density functional theory (DFT) have been used to predict its binding affinity with biological targets and understand how its electronic structure influences its reactivity. These insights are crucial for designing more effective drugs with improved target specificity and reduced side effects.
The environmental impact of using 2-Chloro-6-fluoro-3-formylphenylboronic acid in synthetic processes is another area of consideration. While boronic acids are generally biodegradable and do not pose significant environmental hazards, waste management protocols must be followed to ensure safe disposal. Researchers are exploring greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents.
In conclusion,2-Chloro-6-fluoro-3-formylphenylboronic acid (CAS No. 1451392-95-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and academic research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with enhanced properties such as metabolic stability and electronic functionality. As research continues to uncover new uses for this compound, 1451392-95-based derivatives are expected to play an increasingly important role in advancing scientific innovation.
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